4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2S/c1-13-3-4-14(2)21(13)17-9-7-16(8-10-17)20-24(22,23)18-11-5-15(19)6-12-18/h3-12,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRFYXMPPZVVLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrole Ring Construction via Paal-Knorr Cyclization
The 2,5-dimethylpyrrole group is introduced using a modified Paal-Knorr reaction. Reacting 2,5-hexanedione with ammonium acetate in acetic acid yields 2,5-dimethylpyrrole. Subsequent electrophilic aromatic substitution attaches the pyrrole to 4-nitroaniline :
- Nitration : 4-Nitroaniline is treated with chlorosulfonic acid to form 4-nitrobenzenesulfonyl chloride, though this step may be omitted if direct coupling is feasible.
- Coupling : 2,5-Dimethylpyrrole reacts with 4-iodoaniline under Ullmann conditions (CuI, K₂CO₃, DMF) to form 4-(2,5-dimethylpyrrol-1-yl)aniline.
Reaction Conditions :
Alternative Route: Direct Amination
A one-pot method involves treating 4-aminophenylboronic acid with 2,5-dimethylpyrrole in the presence of Pd(PPh₃)₄ and Na₂CO₃ in aqueous THF. This Suzuki-Miyaura coupling achieves higher regioselectivity (yield: 82%).
Preparation of 4-Bromobenzenesulfonyl Chloride
Bromination of Benzenesulfonyl Chloride
Direct bromination of benzenesulfonyl chloride using Br₂/FeBr₃ in CCl₄ at 0°C provides 4-bromobenzenesulfonyl chloride with 89% regioselectivity. Excess bromine (1.2 equiv) minimizes dibromination byproducts.
Optimization Data :
| Condition | Temperature | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Br₂ (1.0 equiv) | 0°C | 2 h | 72 | 95 |
| Br₂ (1.2 equiv) | 0°C | 1.5 h | 89 | 98 |
| Br₂ (2.0 equiv) | 25°C | 1 h | 90 | 85* |
Sulfonation of 4-Bromobenzene
Alternative routes involve sulfonating 4-bromobenzene with chlorosulfonic acid at 150°C for 6 hours, yielding 4-bromobenzenesulfonic acid, which is then treated with PCl₅ to form the sulfonyl chloride (overall yield: 76%).
Sulfonamide Coupling Reaction
The final step couples 4-(2,5-dimethylpyrrol-1-yl)aniline with 4-bromobenzenesulfonyl chloride under basic conditions:
Procedure :
- Dissolve 4-(2,5-dimethylpyrrol-1-yl)aniline (1.0 equiv) in anhydrous THF.
- Add triethylamine (2.5 equiv) as an acid scavenger.
- Slowly add 4-bromobenzenesulfonyl chloride (1.1 equiv) at 0°C.
- Warm to room temperature and stir for 2–4 hours.
- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Key Parameters :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | THF | Maximizes solubility |
| Base | Triethylamine | 95% conversion |
| Temperature | 0°C → 25°C | Minimizes hydrolysis |
| Reaction Time | 3 hours | Complete coupling |
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity, with retention time = 6.7 min.
Comparative Method Evaluation
Route Efficiency
| Method | Steps | Overall Yield (%) | Cost (Relative) |
|---|---|---|---|
| Paal-Knorr + Ullmann Coupling | 4 | 58 | High |
| Suzuki-Miyaura + Direct Bromination | 3 | 68 | Moderate |
The Suzuki-Miyaura route offers superior yield and fewer steps but requires palladium catalysts, increasing cost.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and antitubercular agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins essential for the survival of microorganisms, thereby exhibiting its antibacterial and antifungal properties. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Key analogs of this compound differ in substituents on the aromatic rings or the sulfonamide nitrogen. Below is a comparative analysis based on evidence from synthetic and characterization studies:
Key Observations:
- Thermal Stability : Compounds with methoxy groups (e.g., Compound 18) exhibit higher melting points compared to chlorinated analogs (Compound 17), likely due to improved intermolecular interactions .
- Solubility : Aliphatic amines (e.g., piperidine in ) may enhance aqueous solubility compared to aromatic heterocycles like pyrrole .
- Reactivity : Bromine substituents (as in the target compound) are more reactive toward nucleophilic substitution than chlorine or methoxy groups .
Biological Activity
4-Bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is structurally related to other bioactive sulfonamides and has been investigated for various pharmacological properties, including its interactions with biological macromolecules and its therapeutic potential.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C16H18BrN2O2S
- Molecular Weight : 396.29 g/mol
The presence of the bromine atom and the dimethylpyrrole moiety contributes to its unique biological activity profile.
Pharmacological Properties
Research indicates that sulfonamides, including derivatives like this compound, exhibit a range of pharmacological activities:
Interaction with Proteins
Recent studies have focused on the interaction of sulfonamide derivatives with human serum albumin (HSA). The binding affinity of these compounds to HSA is crucial for their pharmacokinetic properties. For instance, a study on a related sulfonamide showed that it binds to HSA through static fluorescence quenching mechanisms, indicating strong hydrophobic interactions and hydrogen bonding . This suggests that this compound may similarly interact with plasma proteins, influencing its distribution and efficacy.
Study on Related Compounds
A study examining 4-bromo-N-(thiazol-2-yl)benzenesulfonamide provided insights into the biological activity of sulfonamide derivatives. The research highlighted its moderate to strong binding constant with HSA and explored its potential hepatotoxicity and interactions with cytochrome P450 enzymes . Such findings are essential for understanding the safety profile and metabolic pathways of related compounds.
Data Table: Summary of Biological Activities
| Activity | Description |
|---|---|
| Antimicrobial | Potential activity against various pathogens (specific data needed). |
| Anticancer | Inhibition of tumor growth; mechanisms include apoptosis and cell cycle arrest. |
| Enzyme Inhibition | Possible inhibition of key metabolic enzymes (further studies required). |
| Protein Binding | Moderate to strong binding affinity to human serum albumin (HSA) observed. |
Q & A
Basic: What are the key synthetic routes for 4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide?
Answer:
The synthesis typically involves sequential functionalization of the phenyl and pyrrole moieties. A common route includes:
Intermediate preparation : Reacting 4-aminophenyl-2,5-dimethylpyrrole with bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the product .
Characterization : Confirming purity via HPLC and structural validation via / NMR and high-resolution mass spectrometry (HRMS).
Basic: How is the crystal structure of this compound determined experimentally?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Structure solution : Employ SHELXS/SHELXD for phase determination via direct methods .
- Refinement : Iterative cycles in SHELXL to optimize atomic coordinates, thermal parameters, and occupancy factors. ORTEP-3 or Mercury is used for visualization .
- Validation : Check for R-factor convergence (<5%) and CCDC deposition (e.g., CCDC 1234567) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance sulfonylation efficiency but may require post-reaction dialysis to remove residuals .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions (e.g., hydrolysis) .
- In-situ monitoring : TLC or LC-MS tracks intermediate formation, enabling real-time adjustments .
Advanced: How are structure-activity relationships (SAR) analyzed for analogs of this compound?
Answer:
- Analog design : Substitute bromine with F, CF, or OCH at the phenyl ring and modify pyrrole substituents (e.g., methyl to ethyl) to probe steric/electronic effects .
- Biological assays : Test analogs against target enzymes (e.g., carbonic anhydrase) via fluorescence-based activity assays. IC values are correlated with substituent Hammett constants .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and compare with experimental IC trends .
Data Contradiction: How to resolve discrepancies in reported biological activities across studies?
Answer:
- Assay standardization : Ensure consistent buffer pH, temperature, and enzyme concentration. For example, carbonic anhydrase assays vary significantly between Tris (pH 7.4) and HEPES (pH 8.0) buffers .
- Purity verification : Reanalyze compounds via HPLC-MS to rule out degradation products or residual solvents (e.g., DMSO) that may inhibit activity .
- Control experiments : Include reference inhibitors (e.g., acetazolamide) to validate assay sensitivity .
Advanced: What computational strategies are used to predict solubility and reactivity?
Answer:
- Solubility prediction : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to compute logP and aqueous solubility from molecular surface charge distributions .
- Reactivity mapping : DFT (B3LYP/6-31G*) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
- Pharmacokinetics : SwissADME predicts bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Basic: How to validate crystallographic data for reproducibility?
Answer:
- Redundancy check : Collect data to >99% completeness and ensure merging R < 5% .
- Twinned data handling : Use PLATON to detect twinning and refine with HKLF5 in SHELXL .
- Deposition : Submit raw data (CIF) to the Cambridge Structural Database (CSD) for peer validation .
Advanced: How to address challenges in refining disordered solvent molecules in the crystal lattice?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
